JIB-04

Beschreibung

Overview of JIB-04 in Academic Research

Academic research has extensively investigated this compound as a pan-selective inhibitor of Jumonji histone demethylases (JHDMs). This means that this compound is capable of inhibiting multiple members within the JHDM family. Studies have shown that this compound inhibits various JHDMs with varying potencies, typically in the high nanomolar to low micromolar range. For instance, this compound has demonstrated inhibitory activity against JARID1A (KDM5A), JMJD2A (KDM4A), JMJD2B (KDM4B), JMJD2C (KDM4C), JMJD2D (KDM4D), JMJD2E (KDM4E), and JMJD3 (KDM6B). apexbt.commdpi.comstemcell.comrndsystems.commedchemexpress.comresearchgate.netactivemotif.com

Research findings indicate that this compound's inhibitory effect on JHDMs can lead to altered histone methylation levels in cells. For example, treatment with this compound has been shown to increase global levels of H3K27me3 in some cell lines, and in others, it has led to increases in H3K4me3 and H3K9me3. nih.gov These changes in histone methylation patterns are linked to alterations in gene expression, which are thought to underlie many of the biological effects observed with this compound treatment.

Beyond its inhibitory activity on JHDMs, academic research has explored the effects of this compound in various biological contexts, particularly in disease models. Studies have demonstrated that this compound can inhibit the proliferation and survival of cancer cells across several tumor types, including lung, prostate, breast, Ewing sarcoma, and hepatocellular carcinoma. apexbt.commdpi.comstemcell.commedchemexpress.comnih.govresearchgate.netaacrjournals.org this compound has also shown activity against drug-resistant cancer cells. mdpi.comresearchgate.netresearchgate.net Furthermore, research has extended to investigating this compound's potential in other areas, such as its broad-spectrum antifungal activity against Cryptococcus neoformans and its inhibitory effect on Mycobacterium tuberculosis and multidrug-resistant clinical isolates. researchgate.netacs.org this compound has also demonstrated antiviral activity against SARS-CoV-2 and other viruses in vitro and in an animal model. asm.org

The mechanism of action of this compound is believed to involve the chelation of iron in the catalytic site of Jumonji enzymes and disruption of histone substrate binding. nih.gov However, it is not a competitive inhibitor for α-ketoglutarate, an essential co-substrate for JHDMs. nih.govescholarship.org

Here is a summary of this compound's inhibitory activity against various Jumonji histone demethylases:

| Jumonji Demethylase | IC₅₀ (nM) | Reference |

| JARID1A (KDM5A) | 230 | apexbt.comstemcell.comrndsystems.commedchemexpress.comresearchgate.netactivemotif.com |

| JMJD2A (KDM4A) | 445 | apexbt.comstemcell.comrndsystems.commedchemexpress.comresearchgate.netactivemotif.com |

| JMJD2B (KDM4B) | 435 | apexbt.comstemcell.comrndsystems.commedchemexpress.comresearchgate.netactivemotif.com |

| JMJD2C (KDM4C) | 1100 | apexbt.comstemcell.comrndsystems.commedchemexpress.comresearchgate.netactivemotif.com |

| JMJD2D (KDM4D) | 290 | medchemexpress.comresearchgate.net |

| JMJD2E (KDM4E) | 340 | apexbt.comstemcell.comrndsystems.commedchemexpress.comresearchgate.netactivemotif.com |

| JMJD3 (KDM6B) | 855 | apexbt.comstemcell.comrndsystems.commedchemexpress.comresearchgate.netactivemotif.com |

Note: IC₅₀ values can vary slightly between studies depending on the experimental conditions.

Historical Context of Jumonji Histone Demethylase Inhibitor Development

The discovery and characterization of Jumonji domain-containing proteins as histone demethylases in the early 2000s marked a significant advancement in the field of epigenetics. Prior to this, histone methylation was largely considered a stable epigenetic mark. The identification of enzymes capable of actively removing methyl groups from histones revealed a dynamic layer of gene regulation.

The recognition of JHDMs' enzymatic activity spurred efforts to develop small molecule inhibitors to probe their biological functions and assess their therapeutic potential. Early efforts in developing JHDM inhibitors often involved targeting the active site, which coordinates an Fe(II) ion and requires α-ketoglutarate as a co-substrate. escholarship.orgfrontiersin.org Many inhibitors in this class function by chelating the Fe(II) ion or competing with α-ketoglutarate.

This compound emerged from such research efforts as a small molecule identified through cell-based screens designed to find modulators of biological activity. Its initial characterization revealed its ability to inhibit Jumonji histone demethylase activity. apexbt.comstemcell.comnih.gov The identification of this compound provided researchers with a valuable tool to study the broad impact of inhibiting multiple JHDMs simultaneously, contributing to a deeper understanding of the roles of these enzymes in various cellular processes and disease states. The development of pan-JHDM inhibitors like this compound has paved the way for further research into the specific contributions of individual JHDM family members and the potential for developing more selective inhibitors.

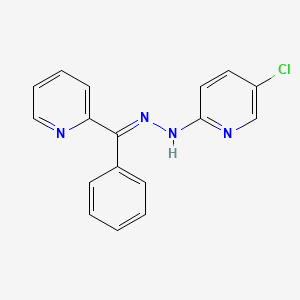

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHFKWKMXWRVTJ-OQKWZONESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Jib 04 Action

Cellular Epigenetic Remodeling by JIB-04

As an inhibitor of histone demethylases, this compound influences the methylation status of various lysine (B10760008) residues on histone H3, leading to significant epigenetic remodeling within cells. nih.govoncotarget.comnih.govoup.com The specific effects on histone methylation levels can vary depending on the cell line and drug concentration. nih.govnih.gov

Modulation of Histone Methylation States

This compound treatment has been observed to increase the global levels of several histone methylation marks that are substrates for Jumonji demethylases. nih.govnih.govoup.com

Impact on H3K27me3 Levels

Tri-methylation of histone H3 at lysine 27 (H3K27me3) is generally associated with repressive chromatin states and gene silencing. This compound treatment has been shown to increase H3K27me3 levels in various cell lines, including Ewing Sarcoma cells and hepatocellular carcinoma (HCC) cells. nih.govoncotarget.comnih.gov This increase is consistent with the inhibition of KDM6 family demethylases, such as KDM6B (JMJD3), which are known to remove H3K27me3 marks. merckmillipore.comnih.govresearchgate.net In HCC cells, increased H3K27me3 levels at the AKT2 gene promoter were observed following this compound treatment, potentially contributing to the downregulation of AKT2 expression. nih.govresearchgate.net

Data on H3K27me3 levels in Ewing Sarcoma cell lines treated with this compound are presented below. nih.govsemanticscholar.org

| Cell Line | This compound Concentration (µM) | Change in Global H3K27me3 Levels (Fold Increase) |

| SK-ES-1 | 1 | 2-4 |

| SK-N-MC | 1 | 2-4 |

| A673 | 2 | 2-4 |

| TC32 | 0.3 | No significant change |

Note: Data derived from densitometric quantification of Western blots. nih.govsemanticscholar.org

Influence on H3K4me3 Levels

Tri-methylation of histone H3 at lysine 4 (H3K4me3) is typically associated with active gene promoters and transcriptional activation. This compound has been reported to increase H3K4me3 levels in some cell contexts. oup.comnih.gov This effect is likely due to the inhibition of KDM5 family demethylases (e.g., JARID1A/KDM5A), which are known to demethylate H3K4me3. merckmillipore.comtocris.comsemanticscholar.org In A673 Ewing Sarcoma cells, this compound treatment led to increased H3K4me3 levels at the CDKN1A promoter, suggesting that inhibiting H3K4 promoter demethylation may contribute to CDKN1A induction. nih.govsemanticscholar.org this compound has also been shown to increase H3K4me3 at sites of DNA damage marked by γH2AX. researchgate.netresearchgate.netpatsnap.com

Effects on H3K9me3 Levels

Tri-methylation of histone H3 at lysine 9 (H3K9me3) is generally associated with heterochromatin formation and gene repression. This compound treatment has been observed to increase H3K9me3 levels in some studies. oncotarget.comnih.govoup.com This increase can be attributed to the inhibition of KDM4 family demethylases (e.g., JMJD2A, JMJD2B, JMJD2C, JMJD2D), which are known to remove H3K9 methylation marks. merckmillipore.comtocris.com While some cell lines show increased global H3K9me3, this effect can be cell line-dependent. nih.gov

Alteration of H3K36me2 and H3K36me3 Levels

Di- and tri-methylation of histone H3 at lysine 36 (H3K36me2 and H3K36me3) are generally associated with actively transcribed gene bodies. This compound treatment has been shown to significantly increase the protein levels of both H3K36me2 and H3K36me3. nih.govresearchgate.net This effect is consistent with the inhibition of KDM4 family demethylases (e.g., KDM4A, KDM4B, KDM4C), which can demethylate H3K36me2/3. merckmillipore.comtocris.commdpi.com Studies in human aortic smooth muscle cells (HASMCs) demonstrated a dose-dependent increase in H3K36me2 and H3K36me3 levels upon this compound exposure. nih.govresearchgate.net

Data on H3K36me2 and H3K36me3 levels in HASMCs treated with varying concentrations of this compound are presented below. nih.govresearchgate.net

| This compound Concentration (µM) | Change in H3K36me2 Levels | Change in H3K36me3 Levels |

| 0.1 | Significantly increased | Significantly increased |

| 0.25 | Significantly increased | Significantly increased |

| 0.5 | Significantly increased | Significantly increased |

| 1 | Significantly increased | Significantly increased |

Note: Data based on observed significant increases in protein levels. nih.govresearchgate.net

Downstream Transcriptional Deregulation

The modulation of histone methylation states by this compound leads to widespread alterations in gene expression, affecting various oncogenic and tumor suppressive pathways. oncotarget.comnih.gov this compound can selectively alter transcriptional programs in cancer cells compared to normal cells. nih.gov This transcriptional reprogramming is considered a key mechanism by which this compound exerts its cellular effects. epicypher.com

Research has shown that this compound treatment can lead to the downregulation of proliferative genes and the upregulation of anti-proliferative and pro-apoptotic genes. selleckchem.com In Ewing Sarcoma cells, this compound disrupts the expression signature driven by the EWS/Fli1 oncofusion, including the downregulation of pro-proliferative pathways. oncotarget.comnih.gov Interestingly, this can occur alongside increased levels of the EWS/Fli1 oncofusion protein, suggesting that this compound may uncouple the oncofusion from its downstream transcriptional program. oncotarget.comnih.gov

In HCC cells, RNA sequencing analysis revealed that this compound treatment altered the expression of genes involved in various cancer-related pathways, including the PI3K/AKT pathway. nih.govresearchgate.net Specifically, this compound treatment led to the downregulation of AKT2 expression in a KDM6B-dependent manner. researchgate.net this compound has also been shown to regulate genes related to the mTOR pathway, stress response, and amino acid metabolism in acute myeloid leukemia (AML) cells. ashpublications.org The downregulation of DDIT4 (REDD1), a regulator of the mTOR pathway, was observed in this compound-treated AML cells. ashpublications.org

In the context of HIV-1 latency, this compound has been shown to reverse latency, coinciding with an increase in the local H3K36me3 level at the HIV-1 5′ LTR nuc-1. oup.com

The transcriptional changes induced by this compound are complex and context-dependent, reflecting the intricate interplay between histone methylation, demethylase activity, and gene regulation. nih.gov

Alteration of Oncogenic and Tumor Suppressive Pathways

This compound treatment results in widespread alterations in the expression of genes involved in both oncogenic and tumor suppressive pathways. nih.govwikipedia.org Studies have shown downregulation of known oncogenic members, including those within the Homeobox B and D clusters. nih.govwikipedia.org In liver cancer cells, this compound effectively triggers apoptosis by influencing the p53/Bcl-2/caspase signaling pathway. This involves the downregulation of Bcl-2/Bax expression and the upregulation of proapoptotic and apoptotic protein expression. Furthermore, in glioblastoma cells, this compound has been observed to inactivate the PI3K pathway while activating autophagy and apoptotic pathways.

Downregulation of Pro-proliferative Gene Expression

A key mechanism by which this compound exerts its anti-cancer effects is the downregulation of genes that promote cell proliferation. caymanchem.comnih.gov Transcriptional profiling has revealed that this compound treatment leads to decreased expression of major players in mitotic cell division. nih.gov Specific examples of downregulated pro-proliferative genes include CCNB1, PCNA, and the oncogene SKP2. nih.gov This downregulation contributes to impaired cell cycle progression and reduced cell viability in various cancer cell lines, including those from lung and prostate cancers. caymanchem.comnih.gov

Upregulation of Anti-growth and Pro-apoptotic Genes

Concurrently with the suppression of pro-proliferative genes, this compound treatment leads to the upregulation of genes associated with anti-growth and pro-apoptotic functions. caymanchem.comnih.gov Gene ontology analysis has revealed a significant enrichment of anti-proliferative and pro-apoptotic pathways among the genes upregulated upon this compound treatment. nih.gov Examples of upregulated anti-proliferative/pro-apoptotic genes include DDIT4 and CCNG2. nih.gov The induction of apoptosis by this compound is evidenced by increased levels of cleaved PARP. nih.gov This upregulation of genes that inhibit growth and promote cell death is consistent with the observed growth inhibitory effects of this compound. nih.gov

Jib 04 in Cancer Research

Antiproliferative and Cytotoxic Effects on Cancer Cells

JIB-04 has demonstrated potent antiproliferative and cytotoxic effects across a range of cancer cell lines. This activity is a key area of investigation to understand its potential as a therapeutic agent.

Inhibition of Cancer Cell Line Viability and Proliferation (e.g., Lung, Prostate, Ewing Sarcoma, Hepatocellular Carcinoma, Glioblastoma, Breast Cancer, Colorectal Cancer)

This compound has been shown to inhibit the growth and reduce the viability of various cancer cell lines. Its efficacy has been observed in lung cancer and prostate cancer cells, with reported IC₅₀ values as low as 10 nM in some instances medchemexpress.comnih.govresearchgate.netspandidos-publications.com. Studies have also indicated its potential against Ewing Sarcoma, hepatocellular carcinoma (HCC), glioblastoma (GB), breast cancer, and colorectal cancer medchemexpress.comnih.govresearchgate.netspandidos-publications.commdpi.comnih.govaacrjournals.orgsemanticscholar.orgpreprints.orgbiorxiv.orgmdpi.comfrontiersin.orgnih.govnih.govnih.gov.

In hepatocellular carcinoma, this compound treatment resulted in growth inhibition and reduced the viability of HCC cell lines mdpi.comnih.govnih.gov. It also significantly attenuated the formation, growth, relapse, migration, and invasion of liver cancer stem cells (LCSCs) in vitro mdpi.comnih.govresearchgate.net.

For Ewing Sarcoma, this compound potently inhibits the growth and viability of cells and impairs tumor xenograft growth nih.govmdpi.comfrontiersin.org.

This compound has also shown significant inhibition of proliferation in glioblastoma cell lines, including those resistant to temozolomide (B1682018) medchemexpress.comsemanticscholar.orgnih.gov.

In breast cancer, this compound has been shown to inhibit cell growth and has increased survival durations in mouse models bearing aggressive breast cancer xenografts preprints.orgresearchgate.netacs.org. Resistant breast cancer cells were found to be more sensitive to this compound than parental cell lines preprints.org.

Studies on colorectal cancer have indicated that this compound can selectively target colorectal cancer stem cells mdpi.comaacrjournals.orgpreprints.org.

The inhibitory effect of this compound on cell viability is often dose-dependent and can be detected relatively quickly after treatment, with effects increasing over time spandidos-publications.comsemanticscholar.org.

Selective Toxicity Towards Malignant Cells Over Normal Cells

A notable characteristic of this compound is its consistent selectivity for cancer cells compared to normal cells medchemexpress.comnih.govresearchgate.netbiorxiv.orgnih.govacs.orgnih.govashpublications.org. Higher sensitivity has been observed in lung and prostate cancer cell lines compared to normal human bronchial epithelial cells (HBECs) and prostate stromal/epithelial cells (PrSCs/PrECs) medchemexpress.comnih.govresearchgate.net. Studies using patient-matched cancerous and normal lung cell lines have further confirmed this compound's specificity for cancer cells nih.govresearchgate.net. This selective toxicity suggests a potential therapeutic window for this compound.

Induction of Programmed Cell Death and Cell Cycle Arrest

Beyond inhibiting proliferation, this compound induces programmed cell death and disrupts the cell cycle in cancer cells, contributing to its anti-cancer effects.

Apoptosis Induction Pathways (e.g., p53/Bcl-2/Caspase Pathway, PARP Cleavage)

This compound activates apoptotic pathways in cancer cells medchemexpress.comspandidos-publications.comsemanticscholar.orgbiorxiv.org. Induction of apoptosis has been indicated by increased PARP cleavage spandidos-publications.comnih.govbiorxiv.orgspandidos-publications.comnih.gov. Studies in hepatocellular carcinoma cells have shown that this compound induces apoptosis via the p53/Bcl-2/caspase signaling pathway spandidos-publications.comspandidos-publications.com. This involves the upregulation of proapoptotic proteins like p53, Bak, and Bax, and the activation of caspases, including caspase-3 and caspase-9 spandidos-publications.comspandidos-publications.com. Cleaved caspase-3 and caspase-7 have also been observed following this compound stimulation researchgate.netspandidos-publications.com.

Cell Cycle Checkpoint Arrest (e.g., G1-phase, G2/M-phase)

This compound interferes with cell cycle progression, leading to cell cycle arrest in cancer cells mdpi.comnih.govsemanticscholar.orgbiorxiv.orgnih.govnih.govnih.govresearchgate.net. The specific phase of arrest can vary depending on the cancer cell type. In hepatocellular carcinoma cells, this compound treatment caused G₁/S cell cycle arrest, characterized by increased G₁-phase and decreased G₂/M-phase subpopulations mdpi.com. This G₁/S arrest in HCC cells may be partly caused by this compound-induced cell cycle defects and involves the AKT-FOXO3a-p21-RB-E2F axis mdpi.comresearchgate.net. In colorectal cancer cells, this compound largely induced G₂/M cell cycle arrest mdpi.com. This compound treatment has also been shown to induce G₂/M phase arrest in other cell types by inhibiting the phosphorylation of RB and CDC2 and promoting the phosphorylation of CHK1 nih.govnih.govresearchgate.net. In Ewing Sarcoma cells, this compound treatment resulted in impaired cell cycle progression, indicated by a diminution of the proportion of cells in S-phase nih.gov. Glioblastoma cells treated with this compound showed progressive dose-dependent accumulation in G₀/G₁ semanticscholar.org. Lymphoma cells treated with this compound exhibited cytotoxicity through DNA damage-induced cell cycle replication stress biorxiv.org.

Activation of Autophagy

This compound has been reported to activate autophagy in some cancer cell lines medchemexpress.comsemanticscholar.org. RNA sequencing analysis in certain cell types has shown that biological processes associated with autophagy are enriched after this compound treatment nih.govnih.govresearchgate.net. While some studies indicate autophagy activation medchemexpress.comsemanticscholar.org, others suggest that this compound might impair autophagic flux by downregulating proteins involved in the fusion of autophagosomes and lysosomes nih.govnih.govresearchgate.net.

Data Tables

Based on the search results, here is a summary of this compound's effects on various cancer cell lines and normal cells:

| Cancer Type | Effect on Viability/Proliferation | Selectivity vs. Normal Cells | Key Findings / Mechanisms | Source(s) |

| Lung Cancer | Inhibits growth and viability | Yes | IC₅₀ as low as 10 nM. Selective compared to HBECs. | medchemexpress.comnih.govresearchgate.netspandidos-publications.comnih.gov |

| Prostate Cancer | Inhibits growth and viability | Yes | IC₅₀ as low as 10 nM. Selective compared to PrSCs/PrECs. | medchemexpress.comnih.govresearchgate.netspandidos-publications.combiorxiv.orgnih.govacs.org |

| Ewing Sarcoma | Potently inhibits growth and viability | Not explicitly stated in snippets | Impairs tumor xenograft growth. Increases PARP cleavage. Impairs cell cycle progression. | nih.govmdpi.comfrontiersin.org |

| Hepatocellular Carcinoma | Inhibits growth and viability | Not explicitly stated in snippets | Induces G₁/S arrest. Targets LCSCs. Involves KDM6B-AKT2 pathway. Induces apoptosis via p53/Bcl-2/caspase. | spandidos-publications.commdpi.comnih.govnih.govresearchgate.netspandidos-publications.com |

| Glioblastoma | Significantly inhibits proliferation | Not explicitly stated in snippets | Effective against TMZ-resistant cells. Induces G₀/G₁ arrest. Activates apoptotic pathways. | medchemexpress.comsemanticscholar.orgnih.gov |

| Breast Cancer | Inhibits growth | Yes | Resistant cells more sensitive than parental. Increases survival in xenograft models. | nih.govresearchgate.netpreprints.orgresearchgate.netacs.org |

| Colorectal Cancer | Targets cancer stem cells | Not explicitly stated in snippets | Largely induces G₂/M arrest. | mdpi.comaacrjournals.orgpreprints.org |

| Normal Cells | Less sensitive / Not affected | - | Compared to various cancer cell lines. | medchemexpress.comnih.govresearchgate.netbiorxiv.orgnih.govacs.orgnih.govashpublications.org |

This table summarizes the key findings regarding this compound's effects on different cancer types and its selectivity.

Impact on Cancer Stem Cells (CSCs)

Cancer stem cells are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, metastasis, and recurrence due to their self-renewal capacity and ability to differentiate into various cancer cell types. nih.govmdpi.comnih.gov this compound has been investigated for its ability to target these cells.

Inhibition of Tumorsphere Formation and Growth

Research indicates that this compound significantly attenuates the formation and growth of tumorspheres, which are in vitro models used to assess the self-renewal capacity of CSCs. Studies in hepatocellular carcinoma (HCC) cells and colorectal cancer cells have shown that this compound treatment reduces the viability and size of tumorspheres. nih.govmdpi.comnih.gov

Table 1: Effect of this compound on Tumorsphere Viability

| Cell Line | This compound Concentration | Effect on Tumorsphere Viability | Source |

| HCC cells | 6 µM | Reduced | nih.govmdpi.com |

| Colorectal Cancer cells | Not specified | Attenuated | nih.gov |

Attenuation of CSC Relapse, Migration, and Invasion

Beyond inhibiting initial tumorsphere formation, this compound has also been shown to attenuate the relapse, migration, and invasion of CSCs in vitro. This suggests a role for this compound in potentially preventing the spread and recurrence of cancer driven by CSCs. Studies in HCC and colorectal cancer cell lines have provided evidence for these effects. nih.govmdpi.comnih.gov

Table 2: Effect of this compound on CSC Properties

| CSC Property | Effect of this compound Treatment | Relevant Cancer Types | Source |

| Relapse | Attenuated | HCC, Colorectal Cancer | nih.govmdpi.comnih.gov |

| Migration | Attenuated | HCC, Colorectal Cancer | nih.govmdpi.comnih.gov |

| Invasion | Attenuated | HCC, Colorectal Cancer | nih.govmdpi.comnih.gov |

Downregulation of CSC Marker Genes

This compound treatment has been observed to result in the downregulation of several CSC marker genes. nih.govnih.gov This downregulation is consistent with the observed reduction in stemness properties of cancer cells upon exposure to this compound. For instance, studies in colorectal cancer cells have shown that this compound treatment leads to reduced expression of CSC markers. nih.gov Similarly, in HCC cells, reduced expression of CSC marker genes was observed after this compound treatment. nih.gov

Signaling Pathway Modulation in Oncogenesis

This compound's anti-cancer effects are mediated, at least in part, through its modulation of key signaling pathways involved in the development and progression of cancer.

Targeting of the KDM6B-AKT2 Pathway

Research, particularly in hepatocellular carcinoma, has highlighted the targeting of the KDM6B-AKT2 pathway as a significant mechanism underlying this compound's effects. This compound has been shown to inhibit the histone demethylase activity of KDM6B, which in turn affects the expression of AKT2. nih.govmdpi.com Specifically, this compound treatment leads to a reduction in H3K27me3 levels at the AKT2 promoter and the enrichment of KDM6B within this promoter, ultimately resulting in the downregulation of AKT2 expression. nih.govmdpi.com This targeting of the KDM6B-AKT2 axis contributes to the inhibition of HCC malignancy and the maintenance of liver CSCs. nih.govmdpi.com

Inhibition of the PI3K/AKT Signaling Axis

The PI3K/AKT signaling pathway is a crucial pathway involved in various cellular processes, including cell growth, survival, and proliferation, and is often dysregulated in cancer. nih.govmdpi.comnih.govaacrjournals.org Studies have shown that this compound affects this pathway. RNA sequencing analysis has revealed that this compound impacts various cancer-related pathways, especially the PI3K/AKT pathway, which is vital for HCC malignancy and the maintenance of liver CSCs. nih.govmdpi.com this compound treatment has been shown to reduce AKT protein levels in a dose-dependent manner in HCC cell lines. nih.gov Furthermore, this compound can interfere with the PI3K/AKT pathway, a central survival mechanism of cancer cells. semanticscholar.org Inhibition of the PI3K pathway by this compound has also been observed in other cancer contexts. medchemexpress.com

Table 3: Impact of this compound on Key Signaling Pathways

| Signaling Pathway | Effect of this compound Treatment | Downstream Impact | Relevant Cancer Types | Source |

| KDM6B-AKT2 | Inhibition | Downregulation of AKT2 expression, Inhibition of HCC malignancy and LCSC maintenance | HCC | nih.govmdpi.com |

| PI3K/AKT | Inhibition | Reduced AKT protein levels, Interference with cancer cell survival | HCC, Glioblastoma, General Cancer Cells | nih.govmedchemexpress.commdpi.comnih.govaacrjournals.orgsemanticscholar.org |

Regulation of the AKT2/FOXO3a/p21/RB Axis

This compound has been shown to regulate the AKT2/FOXO3a/p21/RB axis, a critical signaling pathway controlling cell cycle progression and apoptosis. Studies, particularly in hepatocellular carcinoma (HCC) cells, indicate that this compound treatment leads to the inhibition of this axis mdpi.comnih.govnih.govmdpi.comresearchgate.netsciprofiles.com. This regulation is mediated, in part, through the KDM6B-dependent expression of AKT2 mdpi.comnih.govnih.gov. Inhibition of AKT2 by this compound affects downstream targets such as FOXO3a, leading to the upregulation of cell cycle inhibitors like p21 and ultimately impacting Retinoblastoma protein (RB) phosphorylation mdpi.comnih.gov. Reduced phosphorylation of RB indicates its activation, which is associated with cell cycle arrest nih.gov.

Modulation of the mTOR Pathway

Research suggests that this compound can modulate the mTOR pathway. One study indicates that this compound suppresses translation initiation and enhances sensitivity to mTOR inhibitors activemotif.commybio.iebiossusa.com. While the precise mechanisms of this compound's direct modulation of mTOR are still under investigation, its effect on translation initiation suggests an impact on protein synthesis pathways often regulated by mTOR.

Downregulation of E2F-regulated Genes

A significant consequence of this compound's action on the AKT2/FOXO3a/p21/RB axis is the downregulation of E2F-regulated genes mdpi.comnih.govnih.govdntb.gov.ua. E2F transcription factors are crucial for the expression of genes required for cell cycle progression. By promoting the active, hypophosphorylated state of RB, this compound reinforces the binding of RB to E2F, thereby inhibiting E2F transcriptional activity nih.gov. This downregulation of E2F target genes contributes to the observed cell cycle arrest in cancer cells treated with this compound mdpi.comnih.gov.

Table 1: Impact of this compound on Key Cell Cycle Regulators

| Pathway/Axis | Effect of this compound Treatment | Downstream Impact |

| AKT2/FOXO3a/p21/RB Axis | Inhibition | Upregulation of p21, RB activation |

| mTOR Pathway | Suppresses translation initiation | Enhances sensitivity to mTOR inhibitors |

| E2F-regulated Genes | Downregulation | Cell cycle arrest |

Sensitization to Chemotherapeutic Agents

A notable area of research for this compound is its ability to sensitize resistant cancer cells to conventional chemotherapeutic agents mdpi.compreprints.orgaacrjournals.orgresearchgate.netselleckchem.com. This is particularly relevant in the context of acquired drug resistance, a major challenge in cancer treatment.

Overcoming Drug Resistance in Various Cancer Types

This compound has demonstrated efficacy in overcoming drug resistance in several cancer types:

Temozolomide-resistant Glioblastoma: this compound has been shown to inhibit the growth of glioblastoma cells that have developed resistance to temozolomide, a standard chemotherapy for this aggressive brain tumor activemotif.commybio.iebiossusa.commdpi.comresearchgate.net.

Taxane-Platin-resistant Lung Cancer: In non-small cell lung cancer (NSCLC) models resistant to taxane (B156437) and platinum-based chemotherapy, this compound treatment has been shown to overcome this resistance, both in laboratory settings and in vivo models mdpi.comtandfonline.comnih.govwilddata.cnresearchgate.netgoogle.com. Resistant cell lines have shown increased sensitivity to this compound compared to their parental counterparts tandfonline.comnih.gov.

Table 2: this compound in Overcoming Drug Resistance

| Cancer Type | Chemotherapeutic Agent(s) Involved | Observed Effect of this compound |

| Glioblastoma | Temozolomide | Inhibits growth of resistant cells |

| Non-Small Cell Lung Cancer | Taxane-Platin | Overcomes resistance, increases sensitivity |

| Gastric Cancer | Cisplatin (B142131) | Restores sensitivity |

| Non-Small Cell Lung Cancer | Cisplatin, Paclitaxel (B517696) | Overcomes resistance, enhances sensitivity |

| Breast Cancer | Paclitaxel | Sensitizes resistant cells |

Cisplatin: this compound has been found to restore sensitivity to cisplatin in resistant cancer cells, including those from gastric cancer and NSCLC tandfonline.comdovepress.comijbs.comresearchgate.netresearchgate.net. This sensitization effect has been observed in both in vitro and in vivo models ijbs.comresearchgate.net.

Paclitaxel: Studies have shown that this compound can sensitize resistant cancer cells to paclitaxel, a commonly used chemotherapy agent, particularly in breast cancer and NSCLC mdpi.compreprints.orgaacrjournals.orgresearchgate.netselleckchem.comtandfonline.com. Pre-treatment with this compound has been shown to dramatically reduce the number of colonies formed by resistant cells subsequently treated with paclitaxel mdpi.compreprints.orgaacrjournals.orgresearchgate.net.

Mechanism of Sensitization

The mechanisms by which this compound sensitizes cancer cells to chemotherapy are multifaceted and involve its impact on DNA damage and repair pathways.

A key mechanism contributing to this compound's sensitizing effect is the induction or accumulation of DNA damage tandfonline.comdovepress.comijbs.comresearchgate.netresearchgate.net. This compound treatment can lead to impaired DNA damage repair mechanisms, making cancer cells more vulnerable to the DNA-damaging effects of chemotherapy tandfonline.comresearchgate.net. For instance, this compound has been shown to reduce the levels of proteins involved in DNA repair, such as CtIP and PAF15, particularly in cisplatin and paclitaxel-resistant NSCLC cells tandfonline.com. Additionally, this compound's influence on histone methylation, specifically the restoration of H3K4 trimethylation, can alter chromatin structure, potentially making DNA more accessible to chemotherapeutic agents and hindering repair processes dovepress.comijbs.com. This increased DNA damage burden ultimately contributes to reduced proliferation and increased apoptosis in chemotherapy-resistant cells when combined with this compound ijbs.com.

Table 3: Mechanisms of Sensitization by this compound

| Proposed Mechanism | Observed Effects | Relevant Findings |

| Impaired DNA Damage Repair | Reduced levels of repair proteins (CtIP, PAF15) | Observed in cisplatin/paclitaxel-resistant NSCLC cells tandfonline.com. |

| Altered Chromatin Structure | Increased H3K4 trimethylation, relieved chromatin condensation | Associated with increased DNA damage and reversed cisplatin tolerance dovepress.comijbs.com. |

| Increased DNA Damage Burden | Accumulation of DNA damage markers (e.g., γH2AX), increased apoptosis | Observed in combination with cisplatin tandfonline.comresearchgate.net. |

Degradation of DNA Repair Proteins (e.g., CtIP, PAF15) via APC/Cdh1 Ubiquitin-Ligase Complex

Research indicates that this compound induces the degradation of key DNA repair proteins, specifically CtIP (Carboxyl-terminal interacting protein) and PAF15, through the anaphase-promoting complex/cyclosome (APC/C) in conjunction with its co-activator Cdh1 (APC/Cdh1 ubiquitin-ligase complex) nih.govresearchgate.netselleckchem.com. This degradation process is dependent on both APC3 and Cdh1 nih.gov. The APC/Cdh1 complex is a ubiquitin E3-ligase that targets substrates for proteasomal degradation wikipedia.org.

Studies suggest that this compound's effect on CtIP and PAF15 levels is mediated, at least in part, by its influence on CDK2 activity. Active CDK2 can phosphorylate Cdh1, thereby inhibiting the APC/C in the G1 and S phases of the cell cycle. This compound treatment has been shown to block the activation of CDK2, which may contribute to the activation of the APC/C in affected cells, leading to the degradation of CtIP and PAF15 nih.gov.

Impact on Homologous Recombination (HR) Repair

The degradation of DNA repair proteins like CtIP has a direct impact on DNA repair pathways, particularly homologous recombination (HR) nih.govresearchgate.net. CtIP is known to function in HR repair, specifically in facilitating strand invasion during the process nih.gov. By promoting the degradation of CtIP, this compound can impair HR repair nih.govnih.govmdpi.com.

In Vivo Antitumor Efficacy Studies

Preclinical studies using various animal models have demonstrated the in vivo antitumor efficacy of this compound, showing its ability to reduce tumor burden and prolong survival.

Reduction of Tumor Burden in Xenograft Models (e.g., Ewing Sarcoma, Lung Cancer)

This compound has shown effectiveness in reducing tumor growth in xenograft models derived from different cancer types. In lung cancer models, this compound has been shown to diminish tumor growth in H358 and A549 mouse xenograft models tocris.comnih.gov.

In Ewing Sarcoma, a pan-selective Jumonji histone demethylase inhibitor, identified as this compound, was found to inhibit the growth of Ewing Sarcoma tumor xenografts when administered orally nih.govnih.gov. This compound treatment in Ewing Sarcoma xenograft models led to decreased tumor growth nih.govnih.govmdpi.com.

This compound has also been reported to lower tumor burden in other xenograft models, including breast cancer mdpi.commdpi.com.

Prolongation of Survival in Animal Models (e.g., Breast Cancer, AML)

Studies have indicated that this compound treatment can prolong the survival of animals in various cancer models. In a mouse model of aggressive breast cancer (4T1 orthotopic mammary tumors), therapy with this compound significantly extended survival compared to vehicle-treated mice nih.gov. The median survival increased from 28 days in the vehicle group to 33 days in the this compound treated group, representing an 18% increase in life span post cancer onset nih.gov. This compound treatment also prolonged survival in patient-derived xenograft mouse models of HER2+ breast leptomeningeal carcinomatosis nih.gov.

In a murine model of AML (MLL-AF9 Setd2fl/+ Mx1-cre leukemia), this compound treatment increased sensitivity to cytarabine (B982) in vivo and restored levels of H3K36me3, indicating a potential therapeutic strategy for SETD2-mutant leukemias ashpublications.org.

Below is a summary of survival data from a breast cancer model:

| Model | Treatment | Median Survival (Days) | Increase in Life Span (%) | Citation |

| Aggressive Breast Cancer (4T1 orthotopic) | Vehicle | 28 | - | nih.gov |

| Aggressive Breast Cancer (4T1 orthotopic) | This compound | 33 | 18 | nih.gov |

Jib 04 in Antiviral Research

Broad-Spectrum Antiviral Activity

Research has demonstrated that JIB-04 possesses inhibitory activity against a diverse range of viruses, including both DNA and RNA viruses. This suggests that the compound targets fundamental host cell pathways that are commonly exploited by different viral families for their life cycles.

This compound has been identified as a potent inhibitor of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. asm.orgutmb.edubiorxiv.orgasm.org In in vitro studies using cell lines such as Vero E6 cells and primary human bronchial epithelial cells, this compound effectively blocked SARS-CoV-2 replication. asm.orgutmb.edunih.govnih.gov One study reported a 50% effective concentration (EC₅₀) of 695 nM in Vero E6 cells, with a high specificity index of over 1,000. asm.orgutmb.edunih.govnih.govnih.gov The compound's efficacy extends to in vivo models; in a porcine model of coronavirus infection, administration of this compound led to a reduction in viral infection and associated tissue damage, which corresponded with improved weight gain and survival rates. asm.orgnih.govnih.govbiorxiv.org

The antiviral effects of this compound are not limited to SARS-CoV-2 but also extend to other coronaviruses. mdpi.com It has shown notable activity against the porcine coronavirus transmissible gastroenteritis virus (TGEV), a pathogen that causes lethal diarrhea in pigs. nih.govnih.govresearchgate.netbiorxiv.org The ability of this compound to inhibit TGEV replication both in vitro and in a neonatal pig infection model underscores its potential as a broader anti-coronavirus agent. nih.govresearchgate.net This suggests that this compound may act on a conserved pathway utilized by various members of the Coronaviridae family.

Demonstrating its broad-spectrum nature, this compound has been found to inhibit viruses beyond the coronavirus family, including both DNA and RNA viruses. asm.orgutmb.eduasm.orgnih.gov Laboratory studies have confirmed its inhibitory action against several strains of rotavirus (RV), a double-stranded RNA virus, and vesicular stomatitis virus (VSV), a single-stranded RNA virus. asm.orgnih.govnih.govresearchgate.net Furthermore, it has shown efficacy against vaccinia virus, a DNA virus, although it did not significantly diminish the replication of herpes simplex virus 1. asm.orgnih.govresearchgate.net

| Virus Family | Virus Example | Virus Type | This compound Activity |

| Coronaviridae | SARS-CoV-2 | RNA | Inhibition of replication in vitro and in vivo asm.orgnih.govnih.gov |

| Coronaviridae | Transmissible Gastroenteritis Virus (TGEV) | RNA | Inhibition of replication in vitro and in vivo asm.orgnih.govresearchgate.net |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | RNA | Inhibition of replication in vitro nih.govbiorxiv.org |

| Reoviridae | Rotavirus (RV) | RNA | Inhibition of replication in vitro asm.orgnih.govnih.govresearchgate.net |

| Poxviridae | Vaccinia Virus | DNA | Inhibition of replication in vitro nih.govresearchgate.net |

Antiviral Mechanisms of Action

The antiviral properties of this compound are not due to direct interaction with viral components but rather through the modulation of the host cell's epigenetic machinery. By altering gene expression within the host, this compound can trigger a state that is resistant to viral infection.

This compound functions as a pan-inhibitor of Jumonji C (JmjC) domain-containing histone demethylases (KDMs). mdpi.comstemcell.comselleckchem.com These enzymes are critical for removing methyl groups from histone proteins, thereby regulating chromatin structure and gene expression. The antiviral mechanism of this compound is linked to this epigenetic modulatory action. nih.govnih.gov This was demonstrated in a study where a stereoisomer of this compound that does not inhibit histone demethylases failed to show antiviral activity, confirming that the inhibition of these enzymes is crucial for its effect. nih.govnih.gov By inhibiting KDMs, this compound effectively reprograms the host's transcriptional landscape to mount an antiviral response. nih.gov

The inhibition of histone demethylases by this compound leads to a global increase in histone methylation levels. Specifically, research suggests that this compound treatment promotes the methylation of histone H3 at lysine (B10760008) 9 (H3K9) and lysine 27 (H3K27). researchgate.netnih.gov These modifications, particularly the di- and tri-methylation of H3K9 and tri-methylation of H3K27, are typically associated with heterochromatin formation and transcriptional repression. It is hypothesized that by increasing these repressive marks, this compound silences the expression of host genes that are required for viral replication, thereby triggering its antiviral effect. nih.govnih.gov Studies in various cell types have confirmed that this compound treatment leads to elevated levels of H3K9 methylation. nih.gov

Interference with Viral RNA Transcription or Stability

Research into the antiviral mechanisms of this compound indicates that it may suppress viral replication by interfering with the transcription or stability of viral RNA. nih.govnih.gov Studies involving a 1-hour pretreatment of cells with this compound demonstrated a subsequent reduction in SARS-CoV-2 spike mRNA transcription following infection with a vesicular stomatitis virus (VSV) pseudotyped with the SARS-CoV-2 spike protein (VSV-SARS-CoV-2). nih.gov This suggests a post-entry mechanism of action that targets a crucial step in the viral life cycle.

Further evidence supporting this mechanism comes from experiments measuring intracellular viral RNA levels. Treatment with this compound has been shown to significantly decrease the levels of intracellular SARS-CoV-2 RNA. nih.govnih.govresearchgate.net This reduction in viral genetic material within the host cell directly correlates with the inhibition of viral replication. The effect is not immediate but occurs after the virus has entered the cell, reinforcing the hypothesis that this compound acts on intracellular processes like RNA transcription or affects the stability of the newly synthesized viral RNA. nih.govnih.gov The distinction between interference with transcription versus stability is an area for further investigation, but the net effect is a clear disruption of the viral replication cycle. nih.gov

| Experimental Observation | Virus Model | Key Finding | Reference |

|---|---|---|---|

| Reduction in viral spike mRNA | VSV-SARS-CoV-2 | Suggests interference with viral RNA transcription or stability. | nih.govnih.gov |

| Significant decrease in intracellular viral RNA | SARS-CoV-2 | Confirms disruption of viral replication at the RNA level. | nih.govnih.govresearchgate.net |

Downregulation of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) and Aryl Hydrocarbon Receptor Repressor (AHRR)

The antiviral activity of this compound is linked to its ability to modulate host cell gene expression, including genes involved in metabolic pathways. nih.gov RNA sequencing of cells treated with this compound revealed a dampening of metabolic signaling pathways, particularly the cytochrome P450 system. nih.gov

Specifically, this compound treatment was found to downregulate the expression of two cytochrome P450 enzymes, CYP1A1 and CYP1B1. nih.gov These enzymes are part of the body's xenobiotic metabolism system and their expression is regulated by the Aryl Hydrocarbon Receptor (AhR) signaling pathway. mdpi.comnih.gov this compound also reduces the expression of the Aryl Hydrocarbon Receptor Repressor (AHRR), a protein that normally suppresses the transactivator for CYP1A1 and CYP1B1. nih.govmdpi.com The reduction of CYP1A1, CYP1B1, and AHRR mRNA levels following this compound treatment has been validated by quantitative PCR. nih.gov While the precise link between the modulation of these specific genes and the transcriptional repression of viral RNA is not fully elucidated, it is a key aspect of this compound's mechanism of action. nih.gov

| Downregulated Gene | Gene Family/Function | Significance | Reference |

|---|---|---|---|

| CYP1A1 | Cytochrome P450 Enzyme | Involved in metabolic signaling pathways. | nih.gov |

| CYP1B1 | Cytochrome P450 Enzyme | Involved in metabolic signaling pathways. | nih.gov |

| AHRR | Aryl Hydrocarbon Receptor Repressor | Represses the transactivator of CYP1A1 and CYP1B1. | nih.gov |

Distinct Mechanism from Other Antiviral Inhibitors (e.g., TMPRSS2 inhibitors)

The antiviral mechanism of this compound is notably distinct from that of other inhibitors, such as those targeting the Transmembrane Protease, Serine 2 (TMPRSS2). nih.govnih.gov TMPRSS2 is a host cell protease essential for the entry of certain viruses, including SARS-CoV-2, by priming the viral spike protein. maplespub.com Inhibitors like camostat (B1201512) mesylate block this entry step. nih.gov

In contrast, this compound's significant reduction of intracellular SARS-CoV-2 RNA levels was not observed in cells treated with camostat, indicating a different mode of action. nih.govnih.govresearchgate.net Further supporting this distinction, this compound's antiviral efficacy was maintained in human embryonic kidney (HEK293) cells engineered to express the human ACE2 receptor, both with and without the additional expression of TMPRSS2. nih.govbiorxiv.org This demonstrates that this compound's activity is not dependent on the TMPRSS2-mediated entry pathway. nih.gov

Moreover, drug combination studies have shown a synergistic antiviral effect when this compound is used with camostat. nih.gov This synergy suggests that the two compounds act on different, complementary pathways in the viral life cycle, with this compound working at a post-entry stage and camostat blocking entry itself. nih.gov

| Feature | This compound | TMPRSS2 Inhibitors (e.g., Camostat) | Reference |

|---|---|---|---|

| Primary Mechanism | Post-entry; interferes with viral RNA transcription/stability. | Inhibits viral entry by blocking host protease TMPRSS2. | nih.govnih.govmaplespub.com |

| Effect on Intracellular Viral RNA | Significantly reduces levels. | No direct effect on intracellular RNA levels post-entry. | nih.govnih.govresearchgate.net |

| Combination Effect | Synergistic antiviral effect with camostat. | Synergistic with this compound. | nih.gov |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Camostat mesylate |

Jib 04 in Antifungal Research

Broad-Spectrum Antifungal Activity

Research indicates that JIB-04 possesses broad-spectrum antifungal activity, as identified through cell-based screening. researchgate.netnih.govacs.orgacs.org This suggests its potential applicability against a range of fungal species responsible for invasive infections. While specific minimum inhibitory concentration (MIC) data for a wide panel of fungi were not detailed in the provided snippets, the classification as a broad-spectrum agent indicates activity beyond a single fungal species. Studies have specifically noted its activity against Cryptococcus neoformans and Candida auris. nih.gov

Specific Efficacy Against Cryptococcus neoformans

A significant focus of the research on this compound's antifungal properties has been its efficacy against Cryptococcus neoformans. researchgate.netnih.govacs.orgacs.orgnih.govmdpi.comresearchgate.net C. neoformans is a major fungal pathogen responsible for cryptococcal meningitis, particularly in immunocompromised individuals. researchgate.netnih.govacs.orgacs.orgresearchgate.netresearchgate.net this compound has demonstrated potent inhibitory activity against C. neoformans both in vitro and in vivo. researchgate.netnih.govacs.orgacs.orgresearchgate.netresearchgate.net This strong activity positions this compound as a potential agent for the treatment of cryptococcal infections. researchgate.netnih.govacs.orgacs.orgresearchgate.netresearchgate.net

Antifungal Mechanism of Action

The antifungal mechanism of action of this compound is multifaceted, involving the inhibition of key fungal processes essential for survival and virulence. researchgate.netnih.govacs.orgresearchgate.net

Inhibition of Jumonji Demethylase Activity in Fungi

This compound functions as an inhibitor of Jumonji histone demethylases in fungi. researchgate.netnih.govacs.orgnih.govmdpi.comresearchgate.netresearchgate.net Jumonji demethylases are enzymes involved in epigenetic regulation through the removal of methyl groups from histones, influencing gene expression. mdpi.comresearchgate.net By inhibiting these enzymes in fungal cells, this compound disrupts normal cellular processes, contributing to its antifungal effect. researchgate.netnih.govacs.orgresearchgate.net This mechanism represents a novel approach for antifungal therapy. researchgate.netnih.govacs.org

Impact on Ergosterol (B1671047) Biosynthesis

This compound effectively inhibits ergosterol biosynthesis in Cryptococcus neoformans cells. researchgate.netnih.govacs.orgmdpi.comresearchgate.net Ergosterol is a crucial component of fungal cell membranes, analogous to cholesterol in mammalian cells. Disrupting its synthesis compromises cell membrane integrity and function, leading to fungal cell death. mdpi.com The modulation of ergosterol biosynthesis by this compound is a significant part of its antifungal activity against C. neoformans. researchgate.netnih.govacs.orgmdpi.comresearchgate.net

Inhibition of Fungal Virulence Factors (e.g., Biofilm, Melanin, Capsule, Surface Hydrophobicity)

Table 1: Summary of this compound's Antifungal Activities and Mechanisms

| Activity/Mechanism | Description | Fungal Species Noted |

| Broad-Spectrum Antifungal Activity | Inhibits the growth of a range of fungal pathogens. | Various fungi, C. neoformans, C. auris nih.gov |

| Specific Efficacy | Potent inhibitory activity both in vitro and in vivo. | Cryptococcus neoformans researchgate.netnih.govacs.orgacs.orgresearchgate.netresearchgate.net |

| Inhibition of Jumonji Demethylase | Disrupts epigenetic regulation by inhibiting fungal demethylase activity. | Fungi, C. neoformans researchgate.netnih.govacs.orgnih.govmdpi.comresearchgate.netresearchgate.net |

| Impact on Ergosterol Biosynthesis | Inhibits the synthesis of a key fungal cell membrane component. | Cryptococcus neoformans researchgate.netnih.govacs.orgmdpi.comresearchgate.net |

| Inhibition of Virulence Factors | Reduces the production or formation of factors aiding infection and evasion. | Cryptococcus neoformans (Biofilm, Melanin, Capsule, Surface Hydrophobicity) researchgate.netnih.govacs.orgacs.orgresearchgate.netresearchgate.net |

Jib 04 in Antitubercular Research

Antitubercular Activity Against Mycobacterium tuberculosis (Mtb) and Mycobacterium abscessus (Mab)

Studies have demonstrated that JIB-04 exhibits substantial inhibitory effects on the growth of both Mtb and Mab. researchgate.netnih.govresearchgate.netwilddata.cn The efficacy of this compound against these mycobacteria has been evaluated using the minimum inhibitory concentration (MIC) assay. nih.govresearchgate.netwilddata.cn Furthermore, minimum bactericidal concentrations (MBCs) of this compound have been determined for Mtb strains, including H37Rv and H37Ra. nih.govresearchgate.net Time-kill assays comparing the efficacy of this compound and rifampicin (B610482) against Mtb H37Ra have shown that this compound demonstrates bactericidal effects at twice its MIC, proving more effective than rifampicin in reducing viable cell counts over an 8-day period. researchgate.netnih.govresearchgate.net

Efficacy Against Multidrug-Resistant (MDR) Clinical Isolates

The increasing drug resistance in Mtb poses significant challenges for TB management. researchgate.netnih.govresearchgate.netwilddata.cn Research indicates that this compound is effective against MDR clinical isolates of Mtb. researchgate.netnih.govresearchgate.netwilddata.cnresearchgate.net A study evaluating this compound's efficacy against a range of mycobacterial species, including two clinically isolated MDR Mtb strains and eleven Mab species, highlighted its inhibitory effect on the growth of these resistant strains. researchgate.net This research provides initial evidence of this compound's potential against clinical isolates of MDR Mtb and Mab. researchgate.net

Inhibition of Biofilm Formation by Mycobacteria

Biofilm formation contributes to the persistence and drug resistance of mycobacteria. Studies have investigated the impact of this compound on biofilm formation by mycobacteria. researchgate.netnih.govresearchgate.net this compound has been shown to effectively inhibit biofilm formation in Mtb. researchgate.netnih.govresearchgate.net Crystal violet assays performed on stationary cultures of Mtb treated with varying concentrations of this compound demonstrated a concentration-dependent reduction in biofilm production over a three-week period. researchgate.net The MIC for Mtb in this assay was determined to be 200 nM. researchgate.net Quantification of the extracted crystal violet color at OD590 confirmed the inhibitory effect of this compound on biofilm formation. researchgate.net

Activity in Anoxia Models for Tuberculosis

Tuberculosis can involve persistent bacteria in anaerobic or hypoxic environments within the host, contributing to treatment challenges. Research has explored the activity of this compound in anoxia models relevant to TB. researchgate.netnih.govresearchgate.net In an anoxia model, this compound induced a significant, concentration-dependent reduction in bacterial load. researchgate.netnih.govresearchgate.net This finding suggests that this compound may hold promise for targeting persistent mycobacteria in low-oxygen environments. researchgate.netnih.govresearchgate.net

Jib 04 in Other Therapeutic Area Investigations

Cardiovascular Research

In the realm of cardiovascular research, JIB-04 has been examined for its potential to counteract pathological remodeling of the heart, a common feature in many cardiac diseases.

Modulation of Angiotensin II-Induced Cardiomyocyte Hypertrophy and Fibrosis

Angiotensin II (Ang II) is a key peptide hormone that promotes the development of cardiac hypertrophy (an increase in cardiomyocyte size) and fibrosis (the excessive formation of fibrous connective tissue), which contribute to heart failure. nih.govresearchgate.net Studies have shown that Ang II increases the expression of the histone demethylase JMJD1C both in vitro and in vivo. nih.gov

The small molecule histone demethylase inhibitor, this compound, has been shown to significantly reduce Ang II-induced cardiomyocyte hypertrophy. nih.gov In H9c2 cardiac muscle cells, pretreatment with this compound effectively blocks the expression of hypertrophic markers, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), that are typically induced by Ang II. nih.govmedchemexpress.com Furthermore, this compound attenuates the Ang II-induced increase in cardiomyocyte size. nih.gov

This compound also counteracts the fibrotic response stimulated by Ang II. nih.gov It significantly reduces the expression of key fibrotic markers, including Collagen I, Collagen IV, Connective Tissue Growth Factor (CTGF), and Transforming growth factor-beta (TGF-β), in cardiomyocytes treated with Ang II. nih.govmedchemexpress.com These findings suggest that by inhibiting Jumonji demethylases, this compound can mitigate the pathological effects of Angiotensin II on heart muscle cells, presenting a potential strategy for addressing cardiac diseases associated with hypertrophy and fibrosis. nih.gov

| Marker Type | Specific Marker | Effect of Angiotensin II | Effect of this compound Treatment | Reference |

|---|---|---|---|---|

| Hypertrophic | ANP, BNP | Upregulation | Expression Blocked | medchemexpress.com |

| Cell Size | Increase | Increase Attenuated | nih.gov | |

| Fibrotic | Collagen I, Collagen IV | Upregulation | Expression Blocked | medchemexpress.com |

| CTGF, TGF-β | Upregulation | Expression Blocked | medchemexpress.com |

Vascular Biology

This compound's influence extends to vascular biology, particularly concerning the behavior of vascular smooth muscle cells (VSMCs). The phenotypic switching of these cells is a critical process in the formation of neointima, which can lead to the narrowing of blood vessels after injury, such as during in-stent restenosis or after bypass grafting. nih.govCurrent time information in JP.

Regulation of Vascular Smooth Muscle Cell (VSMC) Phenotypic Switching

Under normal conditions, VSMCs exist in a quiescent, contractile state. jci.org In response to vascular injury, they can switch to a synthetic phenotype, characterized by increased proliferation and migration. jci.org this compound has been found to regulate this phenotypic switching. Current time information in JP. By inhibiting Jumonji demethylases, this compound increases the methylation levels of H3K36, a histone mark that negatively correlates with VSMC proliferation and neointima formation. nih.govCurrent time information in JP. This action helps to suppress the transition of VSMCs to the synthetic, more disease-promoting state. Current time information in JP.

Suppression of VSMC Proliferation and Migration

A key consequence of VSMC phenotypic switching is the excessive proliferation and migration of these cells, which contributes to neointimal hyperplasia. mdpi.com Research demonstrates that this compound significantly inhibits the proliferation of human aortic smooth muscle cells (HASMCs) in a time-dependent manner. Current time information in JP. It also suppresses the migration of HASMCs, partly by inhibiting the expression of matrix metalloproteinase-2 (MMP2), an enzyme involved in cell migration. nih.govCurrent time information in JP. These findings indicate this compound could be a promising agent for preventing conditions driven by excessive VSMC proliferation and migration. Current time information in JP.

Impairment of Autophagic Flux in VSMCs

Autophagy is a cellular degradation process that can influence cell phenotype and survival. Current time information in JP. Investigations using RNA sequencing revealed that biological processes associated with autophagy were enriched in HASMCs treated with this compound. nih.govCurrent time information in JP. Further research demonstrated that this compound impairs autophagic flux, which is the complete process of autophagy. Current time information in JP. It achieves this by downregulating the expression of STX17 and RAB7, two proteins essential for the fusion of autophagosomes with lysosomes. nih.govCurrent time information in JP. This blockage of the final stage of autophagy is believed to contribute to the suppression of VSMC proliferation and its phenotypic switching. Current time information in JP.

| Process | Specific Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| Phenotypic Switching | Suppresses switch from contractile to synthetic phenotype | Increases methylation of H3K36 | nih.govCurrent time information in JP. |

| Proliferation | Inhibited | Arrests cells at the G2/M checkpoint | nih.govCurrent time information in JP. |

| Migration | Suppressed | Inhibits expression of MMP2 | nih.govCurrent time information in JP. |

| Cell Cycle | G2/M phase arrest | Inhibits phosphorylation of RB and CDC2; promotes phosphorylation of CHK1 | nih.govCurrent time information in JP. |

| Autophagic Flux | Impaired | Downregulates STX17 and RAB7, blocking autophagosome-lysosome fusion | nih.govCurrent time information in JP. |

Periodontal Disease Research

Modulation of Immune Response through KDM4B Inhibition

Research into the epigenetic regulation of periodontal disease has identified the histone demethylase KDM4B as a potential therapeutic target. nih.gov Periodontal disease is characterized by a destructive inflammatory response to bacterial pathogens in the oral cavity. researchcommons.org The host immune response, rather than the bacteria themselves, is largely responsible for the tissue damage and bone loss seen in severe forms of the disease. nih.gov

Studies have shown that KDM4B is significantly upregulated in diseased periodontal tissues, correlating with inflammation. nih.govnih.gov In experimental models using murine macrophages, stimulation with lipopolysaccharide (LPS) from the periodontal pathogen Aggregatibacter actinomycetemcomitans (Aa-LPS) leads to an increased expression of KDM4B. nih.govresearchgate.net This heightened KDM4B activity is linked to a pro-inflammatory state. utoronto.ca

The inhibition of KDM4B has been investigated as a strategy to modulate this harmful immune response. This compound, as a pan-selective inhibitor of the KDM4 family of demethylases, has been utilized in these studies. nih.gov Research demonstrated that pre-treatment of murine bone marrow-derived macrophages with this compound could reduce the subsequent inflammatory cytokine response when challenged with Aa-LPS. nih.gov Specifically, this compound demonstrated an ability to decrease the transcription and translation of key pro-inflammatory cytokines, although its effects were noted to be more variable compared to more selective KDM4B inhibitors like ML324. nih.gov

The mechanism involves attenuating the release of bacterial-induced pro-inflammatory cytokines, which are central to the progression of periodontal tissue destruction. nih.govnih.gov By inhibiting KDM4B, the host's inflammatory environment can be epigenetically controlled, suggesting a novel therapeutic approach for managing hyper-inflammatory conditions that result in bone loss, such as periodontitis. nih.govnih.gov

Table 1: Effect of KDM4 Family Inhibition by this compound on Pro-Inflammatory Cytokine Response in Macrophages

This table summarizes the observed effects of this compound on the expression of key inflammatory mediators in primary murine macrophages after being challenged with Aggregatibacter actinomycetemcomitans lipopolysaccharide (Aa-LPS).

| Cytokine | Treatment Group | Time Point | Observation | Reference |

| Interleukin-6 (IL-6) | This compound + Aa-LPS | 8 and 24 hours | Reduction in transcription and translation | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | This compound + Aa-LPS | 8 and 24 hours | Reduction in transcription and translation | nih.gov |

Methodological Considerations in Jib 04 Research

In Vitro Assays for JHDM Activity

In vitro assays are fundamental to characterizing JIB-04's inhibitory effects on Jumonji histone demethylases (JHDMs). These assays directly measure the enzymatic activity of recombinant JHDM proteins in the presence of this compound. One method involves measuring the release of formaldehyde (B43269), a byproduct of the demethylation reaction, which can be coupled to a formaldehyde dehydrogenase (FDH) reaction yielding fluorescent NADH for quantification researchgate.net. Another approach utilizes Western blot analysis and Nuclear Magnetic Resonance (NMR) to directly assess changes in histone methylation marks catalyzed by JHDMs in the presence of this compound researchgate.net. ELISA-based assays are also employed to quantify the dose-response inhibition of various Jumonji demethylases by this compound, providing IC50 values researchgate.net. These methods have demonstrated that this compound specifically inhibits Jumonji histone demethylases in a dose-dependent manner, with varying potency against different JHDM family members such as JARID1A, JMJD2E, JMJD2B, JMJD2A, JMJD3, and JMJD2C researchgate.nettocris.commerckmillipore.comactivemotif.commedchemexpress.com. This compound has shown negligible activity against other enzymes like PHD2 and TET1 researchgate.nettocris.commerckmillipore.com.

Cell Culture Models and Drug Sensitivity Assays

Cell culture models are extensively used to evaluate the effects of this compound on cancer cells and other cell types. Various cell lines, including lung cancer cells (H358, A549, H1299), Ewing Sarcoma cell lines, prostate cancer cells (PC-3, DU145), and hepatocellular carcinoma (HCC) cell lines (PLC/PRF/5, Huh7, HepG2), have been utilized merckmillipore.comsigmaaldrich.comnih.govgoogle.combiorxiv.orgresearchgate.nettandfonline.commdpi.comnih.gov. Drug sensitivity assays are crucial for determining the concentration of this compound required to inhibit cell growth or viability.

Commonly employed assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product woongbee.comcreative-biogene.com.

CCK-8 (Cell Counting Kit-8) assay: Similar to MTT, CCK-8 is a colorimetric assay that uses the WST-8 tetrazolium salt, which is reduced by dehydrogenases in viable cells to a water-soluble formazan dye. This method is considered simple and non-toxic, with the absorbance measured directly nih.govwoongbee.comcreative-biogene.comeu.com. CCK-8 assays have been used to assess the proliferation of gastric cancer cells and measure the viability of tumorsphere cells after this compound treatment nih.govresearchgate.net.

Colony Formation assay: This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferation potential after drug treatment google.combiorxiv.orgtandfonline.comwoongbee.comresearchgate.net. It has been used to demonstrate that this compound potently inhibits Ewing Sarcoma cell and colony growth and synergizes with chemotherapy in inhibiting colony formation from chemo-resistant cells nih.govgoogle.com.

These assays provide quantitative data on this compound's impact on cell viability and proliferation, often yielding IC50 values. For example, this compound showed IC50 values of 100 nM and 250 nM in H358 and A549 lung cancer cells, respectively, in 4-day MTS assays merckmillipore.comsigmaaldrich.com. In PC-3 cells, the 48-hour LC50 value of this compound was calculated as 260 nM biorxiv.org.

Here is a sample table illustrating IC50 values of this compound in different cell lines:

| Cell Line | Assay Type | Treatment Duration | IC50/LC50 (nM) | Reference |

| H358 (Lung) | MTS | 4 days | 100 | merckmillipore.comsigmaaldrich.com |

| A549 (Lung) | MTS | 4 days | 250 | merckmillipore.comsigmaaldrich.com |

| PC-3 (Prostate) | Viability | 48 hours | 260 (LC50) | biorxiv.org |

Note: This is a placeholder for an interactive table.

Molecular and Cellular Biology Techniques

A range of molecular and cellular biology techniques are employed to elucidate the mechanisms by which this compound exerts its effects.

Western Blot: This technique is used to detect and quantify specific proteins in cell or tissue lysates jackwestin.comnih.govspringernature.com. It is utilized to assess changes in protein expression levels, including histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3), and the levels of target proteins or components of signaling pathways (e.g., EphA2, AKT, RB, CSC markers) following this compound treatment researchgate.netnih.govgoogle.combiorxiv.orgmdpi.comresearchgate.netnih.gov. Western blot can also be used to confirm the inhibition of Jumonji enzyme activity by directly measuring histone demethylation researchgate.net. Single-cell Western blotting is an advanced variation that allows analysis of protein expression at the individual cell level springernature.com.

RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): This technique measures the mRNA expression levels of specific genes nih.govroswellpark.org. It is used to analyze changes in the transcriptome in response to this compound, including the expression of oncogenic and tumor suppressive pathways, specific genes like EphA2, AKT family genes, and cancer stem cell marker genes nih.govbiorxiv.orgmdpi.comnih.govnih.gov. RT-qPCR is also used to quantify viral RNA levels in antiviral studies nih.govnih.gov.

RNA-seq (RNA Sequencing): This high-throughput sequencing technique provides a comprehensive view of the transcriptome, allowing researchers to identify and quantify all RNA molecules in a sample nih.gov. RNA-seq has been used to demonstrate that this compound dramatically alters the Ewing Sarcoma transcriptome and interferes with the EWS/Fli1 gene expression program nih.gov.

ChIP assay (Chromatin Immunoprecipitation assay): This technique is used to investigate interactions between proteins (such as histone-modifying enzymes or transcription factors) and DNA activemotif.com. While not explicitly detailed in the provided snippets for this compound studies, ChIP assays are commonly used in epigenetic research to determine where histone demethylases bind on chromatin and how their inhibition affects histone modifications at specific genomic loci.

Flow Cytometry: This technique allows for the analysis and sorting of single cells based on their properties, including the expression of cell surface or intracellular markers detected by fluorescently labeled antibodies jackwestin.com. Flow cytometry has been used to analyze cell cycle progression and assess the percentage of specific cell subpopulations, such as cancer stem-like cells (e.g., CD133+/CD13+ cells in HCC), after this compound treatment nih.govmdpi.comnih.gov.

These techniques provide insights into the molecular and cellular changes induced by this compound, complementing the findings from viability and enzymatic assays.

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the efficacy of this compound in a living organism and assessing its impact on tumor growth or viral pathogenesis.

Xenograft Mouse Models: These models involve implanting human cancer cells into immunocompromised mice. Xenograft models using H358 and A549 lung cancer cells have shown that this compound diminishes tumor growth in vivo tocris.commerckmillipore.comsigmaaldrich.commedkoo.com. Studies in Ewing Sarcoma xenograft models have demonstrated that this compound impairs tumor growth nih.gov. Xenograft models derived from H1299 cells have been used to evaluate the effects of this compound alone and in combination with radiation on tumor volume and mouse survival google.comnih.gov. Tumor weights have also been compared in these models google.com.

Porcine Coronavirus Models: this compound has been evaluated for its antiviral activity in a neonatal pig model of transmissible gastroenteritis virus (TGEV), a porcine coronavirus nih.govnih.govmedkoo.combiorxiv.orgbiorxiv.org. This model involves administering this compound to piglets infected with TGEV and monitoring outcomes such as virus infection levels, tissue pathology, weight gain, and survival nih.govnih.govmedkoo.combiorxiv.org. These studies have indicated that this compound can reduce virus infection and associated pathology in this model nih.govnih.govmedkoo.com.

These in vivo models provide crucial data on the potential therapeutic efficacy of this compound and its effects within a complex biological system.

Co-administration and Combination Therapy Studies

Research into this compound also explores its potential in combination therapy to enhance efficacy or overcome resistance.

Studies have investigated the co-administration of this compound with:

Standard chemotherapy: this compound has been combined with standard paclitaxel (B517696) and carboplatin (B1684641) chemotherapy in studies using chemo-resistant non-small cell lung cancer (NSCLC) cells and xenograft models google.comtandfonline.com. These studies have shown that this compound can synergize with chemotherapy in inhibiting colony formation and reducing tumor burden google.comtandfonline.com.

Radiation therapy: Co-administration of this compound with radiation has been studied in tumor-bearing mice nih.gov. This combination has shown robust synergistic inhibition of tumor growth and significantly prolonged the survival of mice nih.gov. This compound is proposed as a potential radiosensitizer nih.gov.

siRNA-loaded lipid nanoparticles: this compound has been evaluated in combination with siRNAs targeting EphA2 delivered via lipid nanoparticles in prostate cancer cells and tumor spheroids biorxiv.orgresearchgate.net. Co-administration resulted in a decrease in cellular responses such as viability, migration, and clonogenicity biorxiv.orgresearchgate.net. This compound also decreased EphA2 expression, enhancing the silencing efficiency of the siRNAs biorxiv.orgresearchgate.net.

These combination studies highlight strategies to improve the therapeutic potential of this compound by combining it with existing or novel treatment modalities.

Future Directions and Translational Perspectives for Jib 04 Research

Further Elucidation of JIB-04's Precise Binding Mechanisms and Allosteric Effects

While this compound is known to inhibit Jumonji histone demethylases, a deeper understanding of its precise binding mechanisms and potential allosteric effects is crucial for rational drug design and optimization. Studies have indicated that this compound disrupts the binding of oxygen within the active site of KDM4A/JMJD2A. nih.govrsc.org The E-isomer of this compound appears to influence the architecture of the KDM4A active site, and modeling suggests it disrupts the binding of both oxygen and histone substrates. nih.gov Further research utilizing techniques such as X-ray crystallography, molecular docking, and biochemical assays is needed to fully map the interaction sites and understand how this compound binding influences the conformational dynamics and catalytic activity of its target demethylases. nih.govrsc.org Understanding potential allosteric effects, where binding at one site influences activity at another, could reveal new avenues for modulating KDM activity and improving inhibitor specificity. cancer.govpnas.org

Development of Structure-Activity Relationships for Enhanced Selectivity and Potency